

A Technical Guide to the Spectroscopic Characterization of 5-Methoxynicotinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methoxynicotinic acid

Cat. No.: B1366029

[Get Quote](#)

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern pharmaceutical research and development, the unambiguous structural elucidation of novel and existing chemical entities is paramount. The journey from a promising molecule to a therapeutic agent is paved with rigorous analytical checkpoints, ensuring identity, purity, and stability. **5-Methoxynicotinic acid**, a substituted pyridine carboxylic acid, serves as a valuable building block in medicinal chemistry. Its structural nuances, dictated by the interplay of an aromatic system, a carboxylic acid, and a methoxy group, demand a multi-faceted analytical approach for complete characterization. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to **5-Methoxynicotinic acid**, offering researchers a robust framework for its analysis.

Molecular Identity and Structure

5-Methoxynicotinic acid (IUPAC name: 5-methoxypyridine-3-carboxylic acid) is a derivative of nicotinic acid, a form of vitamin B3. Its chemical properties and potential biological activities are intrinsically linked to its molecular architecture.

- Molecular Formula: C₇H₇NO₃ [1][2]
- Molecular Weight: 153.14 g/mol [1][2]

- CAS Number: 20826-03-3[1][2]

The structural arrangement of its constituent atoms is the foundation for interpreting the spectroscopic data that follows.

Caption: Molecular structure of **5-Methoxynicotinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. For **5-Methoxynicotinic acid**, we expect to see distinct signals for the three aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid and pyridine nitrogen.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.5	Broad Singlet	1H	-COOH
~8.8	Doublet (d)	1H	H-2
~8.4	Doublet (d)	1H	H-6
~7.8	Triplet (t)	1H	H-4
~3.9	Singlet	3H	-OCH ₃

Interpretation and Causality:

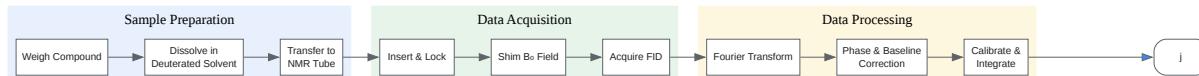
- -COOH Proton (~13.5 ppm): The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield. Its broadness is due to hydrogen bonding and chemical exchange with residual water in the solvent.
- Aromatic Protons (H-2, H-6, H-4): The protons on the pyridine ring are in the aromatic region (7.0-9.0 ppm). Their specific shifts and coupling patterns are diagnostic. H-2 and H-6 are adjacent to the electronegative nitrogen, causing them to be significantly deshielded. H-4 is situated between the two other ring protons, leading to a triplet-like appearance due to coupling with both H-2 and H-6 (though it's technically a doublet of doublets with similar coupling constants).
- -OCH₃ Protons (~3.9 ppm): The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet. Their position is characteristic of a methoxy group attached to an aromatic ring.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale
~166.0	C=O	Carboxylic acid carbonyl carbon, highly deshielded.
~156.0	C-5	Aromatic carbon attached to the electron-donating $-\text{OCH}_3$ group.
~145.0	C-2	Aromatic carbon adjacent to nitrogen.
~140.0	C-6	Aromatic carbon adjacent to nitrogen.
~128.0	C-3	Aromatic carbon attached to the electron-withdrawing $-\text{COOH}$ group.
~118.0	C-4	Aromatic carbon influenced by both adjacent methoxy-bearing and nitrogen-proximal carbons.
~56.0	$-\text{OCH}_3$	Methyl carbon of the ether group.


Interpretation and Causality:

- The chemical shifts are highly dependent on the electronic effects within the pyridine ring. The carbon atoms directly attached to heteroatoms (O and N) or electron-withdrawing groups (COOH) are the most deshielded (further downfield).
- The C-5 carbon, bonded to the oxygen of the methoxy group, is significantly deshielded.
- The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded carbon in the molecule, as is typical for this functional group.

Experimental Protocol: NMR Spectrum Acquisition

The trustworthiness of NMR data hinges on a standardized and rigorous acquisition protocol.

- Sample Preparation: Accurately weigh ~5-10 mg of **5-Methoxynicotinic acid** and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
- Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- ¹H Acquisition:
 - Acquire a standard single-pulse proton spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 15 ppm).
 - Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
 - Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover the expected range (e.g., 0 to 180 ppm).
 - Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds.
 - Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H signals.

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectrum Analysis

The IR spectrum of **5-Methoxynicotinic acid** will be dominated by absorptions corresponding to its carboxylic acid, aromatic, and ether moieties.

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300–2500 (broad)	O-H stretch	Carboxylic Acid
~3100-3000	C-H stretch	Aromatic
~2950	C-H stretch	-OCH ₃
~1710 (strong)	C=O stretch	Carboxylic Acid
~1600, ~1480	C=C stretch	Aromatic Ring
~1280	C-O stretch	Carboxylic Acid / Aryl Ether
~1030	C-O stretch	Aryl Ether
950-910	O-H bend	Carboxylic Acid

Interpretation and Causality:

- O-H Stretch (3300–2500 cm⁻¹): The most prominent feature is often the extremely broad absorption from the carboxylic acid O-H group, which is a result of strong intermolecular hydrogen bonding in the solid state.[3][4]
- C=O Stretch (~1710 cm⁻¹): A very strong, sharp absorption corresponding to the carbonyl of the carboxylic acid is a key diagnostic peak.[5]
- Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): The pyridine ring gives rise to characteristic stretching vibrations in this region.[6]
- C-O Stretches (~1280, ~1030 cm⁻¹): Two distinct C-O stretching bands are expected. The higher frequency band is associated with the C-O bond of the carboxylic acid and the aryl ether, while the lower frequency band is more characteristic of the asymmetric stretch of the aryl ether.[5]

Experimental Protocol: ATR-FTIR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a common, convenient sampling technique for solid powders.

- Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO_2 and H_2O).
- Sample Application: Place a small amount of the **5-Methoxynicotinic acid** powder onto the ATR crystal.
- Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
- Spectrum Collection: Collect the sample spectrum. Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Mass Spectrum Analysis

For **5-Methoxynicotinic acid** (MW = 153.14), we would analyze the spectrum for the molecular ion and key fragment ions. A high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.

Expected Mass Spectral Data (Electron Ionization - EI)

m/z (Mass-to-Charge Ratio)	Proposed Fragment	Interpretation
153	$[\text{C}_7\text{H}_7\text{NO}_3]^+$	Molecular Ion (M^+)
138	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical from the methoxy group.
124	$[\text{M} - \text{CHO}]^+$	Loss of a formyl radical, a common fragmentation for methoxy-aromatics.
108	$[\text{M} - \text{COOH}]^+$	Loss of the carboxylic acid group as a radical.
95	$[\text{M} - \text{CO} - \text{OCH}_3]^+$	Subsequent loss of carbon monoxide from the $[\text{M}-\text{OCH}_3]$ fragment.

LC-MS Data (Electrospray Ionization - ESI): In "softer" ionization techniques like ESI, fragmentation is minimal. The primary ion observed is the protonated molecule.

- m/z 154.1 $[\text{M}+\text{H}]^+$: This corresponds to the intact molecule with an added proton ($\text{C}_7\text{H}_8\text{NO}_3^+$), confirming the molecular weight.

Causality of Fragmentation

The fragmentation process follows principles of chemical stability. The initial ionization creates a radical cation (M^+), which is energetically unstable.^[7] This ion then fragments by breaking the weakest bonds or through rearrangements that form stable neutral molecules (like CO) and stable carbocations. The pyridine ring itself is quite stable, so fragmentations often involve the substituents.^{[8][9]}

Experimental Protocol: Mass Spectrum Acquisition (Direct Infusion ESI-MS)

- Sample Preparation: Prepare a dilute solution of **5-Methoxynicotinic acid** (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

- Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
- Sample Infusion: Infuse the sample solution into the ESI source at a constant, low flow rate (e.g., 5-10 μ L/min) using a syringe pump.
- Source Parameter Optimization: Optimize ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable and strong signal for the $[M+H]^+$ ion.
- Spectrum Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-300). For fragmentation data (MS/MS), select the precursor ion (m/z 154) and apply collision energy to induce fragmentation, then scan for the resulting product ions.

Conclusion: A Synthesized Spectroscopic Profile

The combination of NMR, IR, and MS provides a comprehensive and self-validating analytical package for the characterization of **5-Methoxynicotinic acid**. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. This integrated approach ensures the unequivocal identification and quality assessment of this important chemical building block, underpinning its reliable use in research and drug development.

References

- Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- Clarkson University. (n.d.). Infrared Spectroscopy Handout.
- MDPI. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- PubChem. (n.d.). **5-Methoxynicotinic acid**.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns.
- University of California, Santa Cruz. (n.d.). IR Tables.
- University of Colorado Boulder. (n.d.). Interpretation of Mass Spectra.
- University of Puget Sound. (n.d.). Table of Characteristic IR Absorptions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Methoxynicotinic acid | C7H7NO3 | CID 4738390 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. mdpi.com [mdpi.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scienceready.com.au [scienceready.com.au]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 5-Methoxynicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1366029#spectroscopic-data-nmr-ir-ms-of-5-methoxynicotinic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com